Hyoscyamine hydrobromide
Description
Historical Milestones in Tropane (B1204802) Alkaloid Research
The scientific journey into understanding tropane alkaloids is marked by several key discoveries. These compounds have been used for centuries in various traditional and medicinal preparations for their potent physiological effects. nih.govnih.gov
Early Isolations: The formal investigation into tropane alkaloids began in the 19th century. In 1832, the German pharmacist H. F. G. Mein successfully isolated the alkaloid atropine (B194438), though he did not publish his findings. nih.gov A year later, P. L. Geiger and O. Hesse published their isolation of atropine from Atropa belladonna and Hyoscyamus niger. nih.govnih.gov
Structural Elucidation: The structural relationship between hyoscyamine (B1674123) and atropine was a significant area of investigation. Nearly fifty years after its initial isolation, K. Kraut and W. Lossen demonstrated that atropine is the racemic mixture of hyoscyamine. nih.gov They discovered that the alkaline hydrolysis of both compounds yielded the same products: tropine (B42219) and tropic acid. nih.gov
Synthesis and Stereochemistry: In 1879, Albert Ladenburg showed that the hydrolysis reaction could be reversed, establishing a method for esterifying tropine with various organic acids. nih.gov The first chemical synthesis of tropic acid was achieved by Ladenburg and Rugheimer in 1880. researchgate.net The absolute stereochemistry of (-)-tropic acid was later determined by G. Fodor and G. Csepreghy, which was crucial for understanding the structure of the active (-)-(S)-enantiomer of hyoscyamine. rsc.org
Expansion of the Tropane Alkaloid Family: Research also led to the isolation of other significant tropane alkaloids. Scopolamine (B1681570) (also known as hyoscine) was isolated from Scopolia japonica in 1888. researchgate.net The shared tropane moiety in compounds like cocaine, scopolamine, and hyoscyamine underscores their common biosynthetic origins, yet they exhibit distinct physiological effects. bohrium.com
Evolution of Research Perspectives on Hyoscyamine Hydrobromide
Research on this compound has evolved from basic extraction and structural identification to detailed investigations of its pharmacological mechanisms and crystallographic structure.
Initially, research was driven by the need to isolate and purify the active compounds from medicinal plants. Early methods involved solvent or acid water extraction followed by multiple liquid-liquid extractions. researchgate.net Over time, more sophisticated techniques like solid-phase extraction and chromatography were developed for cleaner and more efficient separation. researchgate.netgoogle.com
The mid-20th century saw a shift towards understanding the compound's mechanism of action. As an anticholinergic agent, this compound's ability to block muscarinic receptors became a central focus. bohrium.com This led to its use as a research tool to investigate the role of the cholinergic system. For instance, scopolamine, a closely related compound, became a standard drug for experimentally inducing temporary cognitive deficits in animal models to study memory encoding. wikipedia.org
More recent research has employed advanced analytical techniques to study the compound in greater detail. X-ray crystallography has been used to determine the precise three-dimensional structure of hyoscyamine salts, including the hydrobromide and sulfate (B86663) forms. colab.wsiucr.orgresearchgate.net Studies in 1970 and 1972 provided detailed crystal and molecular structures of (-)-(S)-hyoscyamine hydrobromide, correlating its conformation with its pharmacological activity as a muscarinic antagonist. colab.wsiucr.org This structural data helps explain its binding affinity to acetylcholine (B1216132) receptors. iucr.org
Position of this compound within Academic Research Frameworks
Within academic research, this compound holds a significant position primarily in the fields of pharmacology, neuroscience, and medicinal chemistry.
Pharmacological Research: It serves as a classic example of a muscarinic receptor antagonist. bohrium.com Researchers use it to study the function and modulation of the parasympathetic nervous system. Recent ex vivo studies on human colon samples have further dissected its role in inhibiting neural cholinergic contractions, primarily via M3 muscarinic receptors. nih.gov This helps in understanding gastrointestinal motility and the mechanisms of antispasmodic agents. nih.govresearchgate.net
Neuroscience: Due to its central and peripheral effects, hyoscyamine is a valuable tool in neuroscientific studies. regionblekinge.se Its ability to cross the blood-brain barrier (though less readily than some other anticholinergics) allows for the investigation of central cholinergic pathways. droracle.ai Research using related compounds like scopolamine to induce cognitive deficits highlights the role of the cholinergic system in memory and learning. wikipedia.org
Medicinal Chemistry and Drug Development: The structure of hyoscyamine serves as a scaffold for developing new synthetic and semi-synthetic anticholinergic drugs. nih.gov Understanding its structure-activity relationship informs the design of molecules with more selective receptor affinity or improved pharmacokinetic profiles.
Biosynthesis and Metabolic Engineering: The biosynthetic pathway of hyoscyamine in plants is a subject of ongoing research. wikipedia.org Scientists are investigating the enzymes involved, such as hyoscyamine 6β-hydroxylase (H6H), which is a key factor in the production of scopolamine from hyoscyamine. nih.gov This knowledge is being applied in metabolic engineering to enhance the production of these valuable alkaloids in plants or microbial systems. researchgate.net
Detailed Research Findings
Chemical and Physical Properties of this compound
The following table summarizes the key chemical and physical properties of this compound based on available research data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₄BrNO₃ | axios-research.com |
| Molecular Weight | 370.28 g/mol | axios-research.com |
| Monoisotopic Weight | 369.093957 Da | drugbank.com |
| CAS Number | 306-03-6 | drugbank.comaxios-research.com |
| IUPAC Name | (1R,3S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate hydrobromide | drugbank.com |
| Appearance | White or almost white crystalline powder or colorless crystals | drugfuture.com |
| Solubility | Freely soluble in water, soluble in ethanol | drugfuture.com |
| Polar Surface Area | 49.77 Ų | drugbank.com |
| Hydrogen Bond Donor Count | 1 | drugbank.com |
| Hydrogen Bond Acceptor Count | 3 | drugbank.com |
| Rotatable Bond Count | 5 | drugbank.com |
This table is interactive. Click on the headers to sort the data.
Crystallographic Data
Crystallographic studies have provided precise measurements of the unit cell of hyoscyamine salts. A 1972 study on l-hyoscyamine (B7768854) hydrobromide reported the following crystal structure data:
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Monoclinic | P2₁ | 10.14 | 8.16 | 11.02 | 92.0 | 910.8 | 2 |
Source: Kussäther & Hasse (1972). iucr.org Note: The table presents data for the hydrobromide salt.
Another investigation focused on hyoscyamine sulfate monohydrate, which, despite being traditionally described as a dihydrate, was found to crystallize as a monohydrate. researchgate.netcambridge.org
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Monoclinic | P2₁ | 6.60196(2) | 12.95496(3) | 20.93090(8) | 94.8839(2) | 1783.680(5) | 2 |
Source: Tovar et al. (2020). researchgate.netcambridge.org Note: This data is for the sulfate monohydrate salt, included for comparative context within crystallographic research of hyoscyamine salts.
Structure
2D Structure
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDNSFSBCMCXSK-BXSBZORQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889342 | |
| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-03-6 | |
| Record name | Hyoscyamine hydrobromide [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hyoscyamine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYOSCYAMINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWT50P9S79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Stereochemical Considerations in Hyoscyamine Hydrobromide Research
Stereoisomerism and Chirality of Hyoscyamine (B1674123) Hydrobromide
Hyoscyamine is the pure levorotatory (-)-isomer of atropine (B194438). nih.govdrugbank.com Atropine itself is a racemic mixture, meaning it is composed of equal parts of the (-)-hyoscyamine and (+)-hyoscyamine enantiomers. nih.govwho.int The therapeutic properties of this class of alkaloids are primarily attributed to the levo isomer.
The core structure of hyoscyamine features a tropane (B1204802) ring system, which is a bicyclic [3.2.1] amine. The chirality of hyoscyamine hydrobromide arises from several stereocenters within its molecular framework. Specifically, the IUPAC name for this compound is (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate hydrobromide. medkoo.com This nomenclature precisely defines the absolute configuration at each of the four stereocenters. fda.gov
The key chiral centers are located in both the tropane moiety and the tropic acid ester side chain. The specific spatial arrangement of the atoms around these centers is what gives rise to the distinct enantiomers with differing pharmacological profiles. For instance, while (S)-(-)-hyoscyamine is a potent antimuscarinic agent, its enantiomer, (R)-(+)-hyoscyamine, possesses significantly different biological properties. nih.govresearchgate.net
Table 1: Stereochemical Properties of this compound
| Property | Description |
|---|---|
| Chiral Centers | 4 |
| Optical Activity | Levorotatory (-) |
| Enantiomeric Form | (S)-(-)-hyoscyamine |
| Racemic Mixture | Atropine ((±)-hyoscyamine) |
| IUPAC Name | (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate hydrobromide medkoo.com |
Interconversion and Racemization Pathways of Hyoscyamine
A significant aspect of hyoscyamine chemistry is its propensity to undergo racemization, the process by which the pure levorotatory form converts into a mixture of both enantiomers, ultimately forming atropine. nih.gov This conversion can occur over time and is particularly facilitated by factors such as heat, light, and the presence of acids or bases. nih.govurjc.es
The mechanism of racemization primarily involves the chiral center in the tropic acid portion of the molecule. The hydrogen atom alpha to the carbonyl group is susceptible to enolization, a process where it is removed and then re-added, leading to a loss of the original stereochemical configuration. This ease of enantiomerization presents a challenge in the extraction, purification, and storage of hyoscyamine to maintain its desired isomeric purity. urjc.es
Research has shown that the racemization of laevo-hyoscyamine can be studied under various conditions to understand the kinetics and mechanisms involved. nih.gov Studies have also focused on developing analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), to accurately determine the enantiomeric ratio of hyoscyamine and atropine in various samples, which is crucial for quality control in pharmaceutical preparations. urjc.es
Conformational Analysis and its Implications for Receptor Interactions
The three-dimensional shape, or conformation, of the hyoscyamine molecule is critical for its interaction with its biological target, the muscarinic acetylcholine (B1216132) receptors. prismindustriesltd.comnih.gov Hyoscyamine acts as a competitive antagonist at these receptors, meaning it binds to the same site as the endogenous neurotransmitter acetylcholine but does not activate the receptor, thereby blocking its action. prismindustriesltd.comnih.gov
Conformational analysis studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, have provided insights into the preferred spatial arrangement of the hyoscyamine molecule. researchgate.net These studies suggest that in solution, the tropane skeleton and the benzene (B151609) ring of the tropic acid moiety adopt a "face-to-face" conformation. researchgate.net This specific orientation is believed to be crucial for fitting into the binding pocket of the muscarinic receptor.
The interaction between a drug and its receptor is a dynamic process influenced by the conformational flexibility of both the ligand (hyoscyamine) and the receptor. The binding affinity of hyoscyamine to the receptor is influenced by the conformational entropy, which relates to the number of accessible conformations of the molecule. biorxiv.org Understanding these conformational dynamics is essential for the rational design of new drugs with improved selectivity and efficacy for specific muscarinic receptor subtypes.
Biosynthetic Pathways and Biotechnological Production of Hyoscyamine Hydrobromide
Endogenous Biosynthesis in Solanaceous Plants
Hyoscyamine (B1674123) is a tropane (B1204802) alkaloid naturally produced by various plants belonging to the Solanaceae family, including species such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane) wikipedia.orgmdpi.com. The biosynthesis of this secondary metabolite is a complex process that occurs primarily in the roots of these plants biotechrep.iroup.comnih.gov. From there, it is translocated to the aerial parts of the plant nih.gov. The intricate biosynthetic pathway involves a series of enzymatic reactions that convert primary metabolites into the characteristic tropane ring structure and subsequent esterification to form hyoscyamine nih.gov.
Precursor Utilization and Early Pathway Intermediates
The biosynthesis of the tropane ring system, the core structure of hyoscyamine, begins with the amino acid L-ornithine, which is derived from L-arginine nih.gov. The initial committed step in the pathway is the decarboxylation of L-ornithine to produce putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC) wikipedia.orgnih.gov.
Putrescine then undergoes N-methylation to form N-methylputrescine. This reaction is catalyzed by putrescine N-methyltransferase (PMT), which is considered a key regulatory point in the pathway, directing the flow of metabolites towards tropane alkaloid synthesis wikipedia.orgnih.govnih.govnih.gov. The N-methylputrescine is subsequently deaminated by a specific oxidase to yield 4-methylaminobutanal wikipedia.org. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, a crucial precursor for all tropane alkaloids wikipedia.orgnih.gov.
The N-methyl-Δ¹-pyrrolinium cation then condenses with acetoacetic acid to form hygrine, which further rearranges to produce tropinone (B130398) wikipedia.org. Tropinone represents a significant branch point in the biosynthesis of different tropane alkaloids nih.gov.
| Precursor/Intermediate | Key Enzyme(s) | Resulting Product |
| L-Ornithine | Ornithine decarboxylase (ODC) | Putrescine |
| Putrescine | Putrescine N-methyltransferase (PMT) | N-methylputrescine |
| N-methylputrescine | Putrescine oxidase | 4-methylaminobutanal |
| 4-methylaminobutanal | (spontaneous) | N-methyl-Δ¹-pyrrolinium cation |
| N-methyl-Δ¹-pyrrolinium cation + Acetoacetic acid | (unconfirmed) | Hygrine |
| Hygrine | (rearrangement) | Tropinone |
Enzymatic Transformations Leading to Hyoscyamine
The conversion of tropinone to hyoscyamine involves a series of stereospecific enzymatic reactions. These include reduction, condensation, and rearrangement steps.
Following the formation of tropine (B42219), the pathway continues with the esterification of tropine with phenyllactate, derived from the amino acid phenylalanine, to form the intermediate littorine (B1216117) wikipedia.org. The subsequent and crucial step is the intramolecular rearrangement of littorine to form hyoscyamine aldehyde wikipedia.orgrsc.org. This complex reaction is catalyzed by a cytochrome P450 enzyme known as littorine mutase/monooxygenase, specifically CYP80F1 wikipedia.orguniprot.org. This enzyme oxidizes and rearranges the structure of littorine, effectively moving a phenyl group to an adjacent carbon, a key step in forming the characteristic structure of hyoscyamine wikipedia.orgrsc.org.
The final step in the biosynthesis of hyoscyamine is the reduction of hyoscyamine aldehyde. This reaction is catalyzed by the enzyme hyoscyamine dehydrogenase (HDH) acs.orgresearchgate.netnih.gov. HDH is a member of the medium-chain dehydrogenase/reductase (MDR) superfamily and is NADPH-dependent nih.gov. Research has shown that HDH can catalyze the reversible reaction of converting hyoscyamine aldehyde to hyoscyamine and the oxidation of hyoscyamine back to hyoscyamine aldehyde under different conditions acs.orgresearchgate.net. The discovery and characterization of HDH have provided a more complete understanding of the hyoscyamine biosynthetic pathway nih.gov. Overexpression of the gene encoding for HDH has been shown to significantly increase the production of hyoscyamine in root cultures of Atropa belladonna acs.orgresearchgate.net.
| Enzyme | Substrate | Product | Function |
| Tropinone Reductase I (TR-I) | Tropinone | Tropine | Stereospecific reduction |
| Littorine Mutase/Monooxygenase (CYP80F1) | Littorine | Hyoscyamine aldehyde | Intramolecular rearrangement and oxidation |
| Hyoscyamine Dehydrogenase (HDH) | Hyoscyamine aldehyde | Hyoscyamine | Reduction |
Biosynthesis of Related Tropane Alkaloids (e.g., Scopolamine (B1681570) from Hyoscyamine)
Hyoscyamine serves as a direct precursor for the biosynthesis of another medicinally important tropane alkaloid, scopolamine wikipedia.orgnih.gov. The conversion of hyoscyamine to scopolamine is a two-step process catalyzed by a single bifunctional enzyme, hyoscyamine 6β-hydroxylase (H6H) nih.govnih.gov. H6H is a 2-oxoglutarate-dependent dioxygenase nih.gov.
In the first step, H6H hydroxylates hyoscyamine at the 6β-position to produce 6β-hydroxyhyoscyamine nih.govnih.gov. In the second step, the same enzyme catalyzes the epoxidation of 6β-hydroxyhyoscyamine to form scopolamine nih.govnih.gov. This enzyme is primarily localized in the pericycle of the root, which is consistent with the root being the main site of tropane alkaloid biosynthesis nih.gov. The expression and activity of H6H are critical factors in determining the ratio of hyoscyamine to scopolamine in a particular plant species or variety. For instance, some species accumulate high levels of hyoscyamine but lack scopolamine due to a loss of H6H activity proquest.com.
Species-Dependent Variations in Biosynthetic Pathways
Tropane alkaloids (TAs), including hyoscyamine, appear in a scattered distribution across the plant kingdom, most notably in the Solanaceae (nightshade) and Erythroxylaceae (coca) families. This distribution suggests that the biosynthetic pathways for these compounds may have arisen independently in different plant lineages through convergent evolution pnas.orgnih.gov.
Within the Solanaceae family, which includes prominent hyoscyamine-producing species like Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed), the core biosynthetic pathway to produce medicinal tropane alkaloids (mTAs) is highly conserved repec.orgresearchgate.netconsensus.app. Genomic studies of these species reveal that they employ a conserved set of genes for hyoscyamine synthesis repec.orgresearchgate.net. However, a significant variation lies in the presence or absence of this pathway across the wider family; it is believed that the ancestral genes for MTA biosynthesis have been lost in most Solanaceae lineages, with species like A. belladonna and D. stramonium being notable exceptions repec.orgresearchgate.net.
Key differences are also observed when comparing the TA pathways of the Solanaceae and Erythroxylaceae families, which produce hyoscyamine and cocaine, respectively. While both pathways share common precursors like putrescine, the specific enzymes and even the location of biosynthesis differ pnas.orgresearchgate.net. In Solanaceae, TA biosynthesis occurs in the roots, from where the alkaloids are transported to aerial parts of the plant pnas.org. In contrast, the primary site of synthesis in Erythroxylum coca is the leaves pnas.org.
Furthermore, even among hyoscyamine-producing species, variations exist in the regulation and expression of pathway genes. For instance, the expression of hyoscyamine 6β-hydroxylase (H6H), the enzyme that converts hyoscyamine to scopolamine, is controlled differently. In Hyoscyamus niger, the H6H gene is expressed in the pericycle of the roots, whereas in Atropa belladonna, its expression is primarily in the root meristem, leading to different alkaloid profiles in these plants nih.gov. The response to genetic engineering efforts, such as the overexpression of the putrescine N-methyltransferase (PMT) gene, has also been shown to be species-dependent, yielding different effects on alkaloid production in various Solanaceae plants pnas.org.
Table 1: Key Variations in Tropane Alkaloid Biosynthesis
| Feature | Solanaceae Family (e.g., Atropa belladonna) | Erythroxylaceae Family (e.g., Erythroxylum coca) |
|---|---|---|
| Primary Alkaloid | Hyoscyamine, Scopolamine | Cocaine |
| Site of Biosynthesis | Roots pnas.org | Leaves pnas.org |
| Key Ring-Reduction Enzyme | Tropinone Reductases (TR-I, TR-II) pnas.orgmdpi.com | Methylecgonone Reductase (MecgoR) mdpi.com |
| Evolutionary Path | Pathways are believed to have evolved independently and convergently pnas.orgnih.gov. |
Heterologous Biosynthesis and Metabolic Engineering Approaches
The complexity of the hyoscyamine pathway and the low yields in native plants have driven research into heterologous biosynthesis, where the genetic pathway is transferred into a more easily controlled organism, such as a microbe mdpi.com. This synthetic biology approach offers the potential for a stable, scalable, and geographically independent supply of essential medicines like hyoscyamine nih.govnih.gov.
The baker's yeast, Saccharomyces cerevisiae, has emerged as a powerful microbial host for producing complex plant-derived medicines, including hyoscyamine and its derivative, scopolamine nih.govacs.orgresearchgate.net. Researchers have successfully engineered yeast to perform the entire multi-step hyoscyamine synthesis pathway, starting from simple sugars and amino acids nih.govnih.govresearchgate.net.
This feat of metabolic engineering required the reconstruction of one of the longest and most complex pathways ever transferred into yeast acs.org. The engineered yeast strains incorporate more than 20 different proteins sourced from a diverse range of organisms, including plants (Atropa belladonna, Datura stramonium, Nicotiana tabacum), bacteria, animals, and yeast itself nih.govnih.govacs.orgsemanticscholar.org. These heterologous genes are strategically expressed and their corresponding enzymes localized within different subcellular compartments of the yeast cell to mimic the spatial organization seen in the native plants nih.govnih.gov.
Reconstructing the hyoscyamine pathway in yeast was not a simple matter of introducing the plant genes. It required a multi-faceted optimization strategy to achieve functional expression and improve product titers nih.govnih.gov.
A critical step was the discovery of a previously missing enzyme in the pathway. Using functional genomics, researchers identified the hyoscyamine dehydrogenase responsible for converting hyoscyamine aldehyde to hyoscyamine, completing the known pathway nih.govacs.org.
A major hurdle was the functional expression of key plant enzymes, particularly the littorine synthase, an acyltransferase that is difficult to express in non-plant hosts nih.govacs.org. Protein engineering, specifically an N-terminal fusion strategy, was developed to ensure the enzyme was correctly trafficked to the yeast's vacuole, where it could perform its function nih.gov.
Furthermore, to overcome limitations in metabolite transport between cellular compartments, engineers introduced specific plant transporters into the yeast nih.govpnas.org. Transporters such as NtJAT1 and NtMATE2 were used to move pathway intermediates into the vacuole, while others like AbPUP1 and AbLP1 were shown to facilitate the export of products, alleviating bottlenecks and increasing final yield nih.govpnas.org. Combining these transport strategies with cofactor regeneration and optimization of fermentation conditions led to a more than 100-fold increase in hyoscyamine production nih.govpnas.org.
Despite significant progress, enhancing biotechnological yields of hyoscyamine to commercially viable levels faces several challenges. Initial production titers in engineered yeast were in the microgram-per-liter range, highlighting the need for extensive optimization acs.orgnih.gov.
One primary challenge is the inherent complexity of recreating a plant's metabolic network in a single-celled microbe researchgate.net. This includes ensuring that all enzymes are expressed at the correct levels, are stable, and have access to their substrates and necessary cofactors nih.gov. Another issue is the potential for endogenous yeast enzymes to divert essential precursor molecules away from the engineered hyoscyamine pathway, requiring modifications to the host's native metabolism acs.org.
A significant bottleneck identified was metabolite transport. The accumulation of pathway intermediates and final products can be limited by the efficiency of their movement across subcellular membranes, such as the vacuole nih.govpnas.org.
Table 2: Challenges and Strategies in Biotechnological Hyoscyamine Production
| Challenge | Strategy | Example/Reference |
|---|---|---|
| Low initial yields | Pathway optimization, media optimization, improved fermentation | Achieved over 100-fold increase in hyoscyamine titers (to 480 μg/L) nih.govpnas.org. |
| Poor functional expression of plant enzymes | Protein engineering and targeted localization | N-terminal fusion strategy for littorine synthase to ensure trafficking to the vacuole nih.gov. |
| Metabolite transport limitations | Introduction of heterologous plant transporters | Use of vacuolar importers (NtJAT1) and exporters (AbPUP1) to manage pathway intermediates nih.govpnas.org. |
| Competition from host metabolism | Down-regulation of competing endogenous pathways | Reducing activities of native yeast enzymes that divert precursor pools acs.org. |
| Incomplete pathway knowledge | Functional genomics to identify missing enzymes | Discovery and characterization of hyoscyamine dehydrogenase nih.govacs.org. |
Future strategies to enhance yields further include dividing the pathway into modules for individual optimization, dynamically controlling gene expression to reduce the metabolic burden on the host cell, and continuing to discover and engineer more efficient enzymes and transporters mdpi.comnih.gov.
Molecular Pharmacology of Hyoscyamine Hydrobromide As a Research Probe
Muscarinic Acetylcholine (B1216132) Receptor Antagonism Mechanisms
Hyoscyamine (B1674123) hydrobromide's primary mechanism of action is its function as an antagonist at muscarinic acetylcholine receptors (mAChRs). laphil.comyoutube.com It specifically inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but may lack cholinergic innervation. pediatriconcall.com This blockade prevents the physiological responses typically mediated by acetylcholine, such as smooth muscle contraction and glandular secretion. laphil.com
Hyoscyamine is recognized as a non-selective antagonist of all five muscarinic acetylcholine receptor subtypes (M1 through M5). drugbank.comnih.gov It binds with high affinity to M1, M2, and M3 receptors, and with a slightly lower affinity to M4 and M5 subtypes. drugbank.commdpi.com This lack of selectivity makes it a broad-spectrum tool for inducing a general muscarinic blockade in experimental systems. nih.gov The S-(-)-hyoscyamine enantiomer is the active form that demonstrates this potent, non-selective antagonism across the receptor family. nih.gov Research using various tissue preparations and cloned human receptors has quantified this interaction, revealing its binding profile. nih.gov
| Receptor Subtype | Affinity Measure | Value | Experimental Model |
|---|---|---|---|
| M1 | pA2 | 9.33 ± 0.03 | Rabbit vas deferens |
| M2 | pA2 | 8.95 ± 0.01 | Rat atrium |
| M3 | pA2 | 9.04 ± 0.03 | Rat ileum |
| m1 (human) | pKi | 9.48 ± 0.18 | CHO-K1 cells |
| m2 (human) | pKi | 9.45 ± 0.31 | CHO-K1 cells |
| m3 (human) | pKi | 9.30 ± 0.19 | CHO-K1 cells |
| m4 (human) | pKi | 9.55 ± 0.13 | CHO-K1 cells |
| m5 (human) | pKi | 9.24 ± 0.30 | CHO-K1 cells |
The antagonism exerted by hyoscyamine at muscarinic receptors is competitive in nature. laphil.comdrugbank.comnih.gov This means that hyoscyamine binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine, without activating the receptor. mdpi.com By occupying the binding site, it prevents acetylcholine from binding and initiating a cellular response. The affinity of hyoscyamine for these receptors is high, as indicated by the pA2 and pKi values in the nanomolar range. mdpi.comnih.gov This high affinity makes it a potent antagonist, capable of effectively blocking cholinergic signaling at low concentrations. nih.gov
The chemical structure of hyoscyamine, specifically its tropane (B1204802) nitrogen, is crucial for its receptor binding activity. At physiological pH (approximately 7.4), this nitrogen atom is protonated, carrying a positive charge. mdpi.com This cationic state is essential for the molecule's interaction with the muscarinic receptor, as it facilitates a key ionic bond with a conserved aspartate residue located in the third transmembrane helix of the receptor. mdpi.com This electrostatic interaction is a primary anchor point for the antagonist within the receptor's binding pocket, contributing significantly to its high-affinity binding.
Modulation of Cholinergic Neurotransmission in Research Models
While S-(-)-hyoscyamine is a canonical muscarinic antagonist, studies using its stereoisomer have revealed more complex modulatory effects on cholinergic neurotransmission. The dextro enantiomer, R-(+)-hyoscyamine, has been shown to amplify cholinergic transmission by increasing the release of acetylcholine. nih.gov In in vitro experiments on rat phrenic nerve-hemidiaphragm preparations, R-(+)-hyoscyamine produced a 15.9% increase in acetylcholine release. nih.gov In vivo studies using cortical microdialysis in freely moving rats showed an even more substantial increase of 63.3%. nih.gov These effects occurred at concentrations and doses that were too low to cause a significant blockade of muscarinic receptors. nih.gov Furthermore, quaternary derivatives of L-hyoscyamine (B7768854), such as phenthonium, have been found to enhance the spontaneous release of acetylcholine at the neuromuscular junction and in the guinea pig ileal myenteric plexus, suggesting that modifications to the hyoscyamine structure can alter its pharmacological profile from a simple antagonist to a modulator of transmitter release. nih.gov
Use as a Pharmacological Tool in In Vitro Systems
Hyoscyamine and its derivatives are invaluable tools in in vitro pharmacology for characterizing the function of the cholinergic system. It is frequently used in isolated tissue bath preparations, such as guinea-pig ileum and rat atrium, to study muscarinic receptor-mediated smooth muscle contraction and cardiac responses. nih.gov Its potent and reliable antagonism allows researchers to confirm that a specific physiological response is mediated by muscarinic receptors. Beyond its use as a receptor antagonist, hyoscyamine also serves as a substrate in biocatalytic research. For instance, recombinant hyoscyamine 6β-hydroxylase has been used in in vitro systems to convert hyoscyamine into other medically important tropane alkaloids like anisodamine and scopolamine (B1681570). nih.gov Derivatives such as hyoscine-N-butyl bromide are also employed in in vitro contractility studies to investigate smooth muscle physiology in tissues like the human fallopian tube. nih.gov
Interactions with Other Receptor Systems (e.g., Nicotinic Cholinoceptors)
While hyoscyamine is primarily characterized by its activity at muscarinic receptors, research on its derivatives has revealed interactions with nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov Phenthonium, a quaternary analog of hyoscyamine, not only blocks muscarinic activity but also functions as an allosteric blocker of neuronal nicotinic receptors. nih.gov Another derivative, hyoscine butylbromide (HBB), has been shown to potently block human neuronal nicotinic ACh receptors in the SH-SY5Y cell line. nih.gov The blockade by HBB was found to be non-competitive, and it occurred in the same concentration range as its inhibition of muscarinic receptors, suggesting this interaction could be physiologically relevant. nih.gov These findings indicate that while hyoscyamine itself is highly selective for muscarinic receptors, its structural scaffold can be modified to create probes that interact with other classes of cholinoceptors.
In Vitro and Preclinical Pharmacodynamic Investigations of Hyoscyamine Hydrobromide in Animal Models
Receptor Occupancy and Functional Antagonism in Isolated Tissues
In vitro studies using isolated animal tissues have been fundamental in quantifying the affinity of hyoscyamine (B1674123) for muscarinic receptor subtypes and its ability to antagonize acetylcholine-mediated responses.
Hyoscyamine demonstrates potent antagonistic effects on muscarinic receptors within the smooth muscle of the gastrointestinal tract. nih.gov Classic experimental models, such as the isolated guinea pig ileum, are used to assess the spasmolytic properties of anticholinergic agents. nih.gov In these preparations, the application of a muscarinic agonist like carbachol (B1668302) induces smooth muscle contraction. Hyoscyamine competitively inhibits these contractions, causing a rightward shift in the agonist's concentration-response curve without reducing the maximum response, which is characteristic of competitive antagonism. youtube.com
Studies have quantified the affinity of S-(-)-hyoscyamine for various muscarinic receptor subtypes. In the rat ileum, which is rich in M3 receptors, S-(-)-hyoscyamine exhibited a high affinity, demonstrating its potent ability to block the contractile effects of cholinergic stimulation in the gut. nih.gov
In isolated cardiac tissue preparations, hyoscyamine antagonizes the effects of acetylcholine (B1216132), which are primarily mediated by M2 muscarinic receptors. drugbank.com These receptors are concentrated in the sinoatrial (SA) and atrioventricular (AV) nodes. Cholinergic stimulation typically results in negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects.
| Receptor Subtype | Tissue Model | Animal Model | Affinity (pA₂) |
|---|---|---|---|
| M1 | Vas Deferens | Rabbit | 9.33 ± 0.03 |
| M2 | Atrium | Rat | 8.95 ± 0.01 |
| M3 | Ileum | Rat | 9.04 ± 0.03 |
Systemic Pharmacodynamic Effects in Animal Models
In vivo studies in various animal models have confirmed the systemic effects of hyoscyamine hydrobromide, reflecting its antagonism of cholinergic signaling throughout the body.
Systemic administration of hyoscyamine to animal models produces characteristic anticholinergic effects. By blocking muscarinic receptors at parasympathetic effector sites, it inhibits the actions of acetylcholine. drugs.com
Gastrointestinal Motility and Secretion: In animal models, hyoscyamine inhibits gastrointestinal propulsive motility and reduces gastric acid secretion. drugs.comdrugs.com This leads to delayed gastric emptying and a reduction in intestinal spasms. nih.gov
Secretory Glands: The compound significantly reduces secretions from salivary, bronchial, and sweat glands, leading to symptoms like dry mouth. nih.govdrugs.com
Cardiovascular System: In whole-animal models, hyoscyamine's blockade of cardiac M2 receptors leads to an increase in heart rate (tachycardia). goodrx.com This effect has been documented in clinical case studies involving dogs and cats treated for bradycardia, where hyoscyamine successfully increased heart rates. ijvm.org.il
| Physiological System | Observed Effect | Mediating Receptor (Primarily) | Animal Model Reference |
|---|---|---|---|
| Gastrointestinal | Decreased motility and spasm | M3 | General nih.govdrugs.com |
| Gastrointestinal | Decreased acid secretion | M1/M3 | General drugs.com |
| Exocrine Glands | Reduced salivation and bronchial secretions | M3 | General nih.govdrugs.com |
| Cardiovascular | Increased heart rate (Tachycardia) | M2 | Dog, Cat ijvm.org.il |
| Urinary | Relaxation of bladder smooth muscle | M3 | General nih.gov |
Hyoscyamine's ability to cross the blood-brain barrier allows it to antagonize central muscarinic receptors, primarily M1, M4, and M5 subtypes, which are crucial for cognitive processes like memory and learning. drugbank.com Preclinical studies frequently use muscarinic antagonists to create animal models of cognitive impairment. mdpi.comkoreamed.org
Administration of centrally-acting anticholinergics like scopolamine (B1681570) (hyoscine) is a well-established method for inducing transient amnesia and learning deficits in rodents, which are then evaluated using behavioral tests. mdpi.comkosfaj.org These tests include:
Y-Maze Test: Used to assess short-term spatial working memory. kosfaj.orgkoreamed.org
Morris Water Maze: A test of hippocampus-dependent spatial learning and memory. koreamed.orgmdpi.com
Passive Avoidance Test: Measures learning and memory based on an animal's ability to recall an aversive stimulus. nih.govmdpi.com
Blockade of central cholinergic pathways by these agents impairs performance in these tasks, demonstrating the critical role of acetylcholine in cognitive function. mdpi.com Conversely, some research has indicated that the R-(+)-enantiomer of hyoscyamine was able to prevent scopolamine-induced amnesia in a passive-avoidance test in mice, highlighting the complex stereoselective properties of the molecule on cholinergic transmission. nih.gov In cats, hyoscyamine has been shown to affect the electrical activity of the brain, further confirming its central nervous system activity. nih.gov
The ability of hyoscyamine to exert central effects is contingent upon its capacity to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system. nih.gov
The physicochemical properties of a molecule are key determinants of its ability to penetrate the BBB. researchgate.net Hyoscyamine is a tertiary amine, a class of compounds that are typically lipophilic (fat-soluble) and can exist in a neutral, uncharged form at physiological pH. pharmacy180.comnih.gov These characteristics facilitate passive diffusion across the lipid membranes of the brain capillary endothelial cells that form the BBB. pharmacy180.comnih.gov Therefore, hyoscyamine readily crosses the blood-brain barrier and distributes into the central nervous system, where it can interact with muscarinic receptors. youtube.comnih.gov This contrasts with quaternary amines, which are less lipophilic and carry a permanent positive charge, highly restricting their passage into the brain. nih.govurotoday.com
Comparative Pharmacodynamics with Related Tropane (B1204802) Alkaloids in Animal Models
This compound is a member of the tropane alkaloid class of compounds, which are characterized by a distinctive bicyclic organic structure. mdpi.com Its pharmacodynamic effects are best understood in comparison to other prominent tropane alkaloids, primarily atropine (B194438) and scopolamine (also known as hyoscine). quora.comnih.gov These compounds share a common mechanism of action as competitive, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs), which are found in the central and peripheral nervous systems. mdpi.comresearchgate.net By blocking the action of the neurotransmitter acetylcholine, they produce a range of effects on various organ systems. nih.gov Despite this shared mechanism, preclinical studies in animal models reveal significant differences in their potency and tissue selectivity.
Hyoscyamine is the pure levo-isomer of atropine; atropine itself is a racemic mixture of d-hyoscyamine and l-hyoscyamine (B7768854). drugs.com The pharmacological activity is almost exclusively due to the levo-isomer, making hyoscyamine essentially the active component of atropine. quora.com Scopolamine (hyoscine) is a closely related tropane alkaloid derived from plants of the Solanaceae family. drugbank.com
Comparative investigations in animal models have focused on cardiovascular, gastrointestinal, and central nervous system effects. A study in horses comparing the effects of atropine and hyoscine-N-butylbromide on detomidine-induced bradycardia provides a clear example of their distinct pharmacodynamic profiles. nih.govresearchgate.net While both compounds effectively reversed the decreased heart rate, their potency and duration of action varied significantly.
Key findings from this comparative animal study include:
Cardiovascular Effects : Both atropine and hyoscine demonstrated positive chronotropic effects, significantly increasing heart rate (HR) and cardiac index (CI) after induction of bradycardia. researchgate.net However, the effect of atropine on heart rate was more sustained over time compared to hyoscine. nih.govresearchgate.net
Gastrointestinal Motility : A notable divergence was observed in their effects on the gastrointestinal system. Atropine caused a significantly longer period of reduced intestinal motility compared to both hyoscine and control groups. researchgate.netmadbarn.com The time to return to normal intestinal auscultation scores was more than double for atropine compared to hyoscine. nih.govresearchgate.net This indicates that while both are antimuscarinic agents, atropine has a more pronounced and prolonged inhibitory effect on gastrointestinal smooth muscle in this model.
The following table summarizes the comparative pharmacodynamic effects observed in the equine model.
| Pharmacodynamic Parameter | Atropine | Hyoscine | Control (Saline) |
| Peak Heart Rate (5 mins post-admin) | 79 ± 5 beats/min | 75 ± 8 beats/min | Baseline Decrease |
| Duration of Increased Cardiac Index | ~20 minutes | ~5 minutes | No Increase |
| Time to Normal Intestinal Auscultation | 10 hours | 4 hours | 4 hours |
| Effect on GI Transit Time | No significant difference | No significant difference | No significant difference |
Data compiled from studies on detomidine-sedated horses. nih.govresearchgate.net
While hyoscyamine itself is more potent at increasing heart rate when administered intravenously compared to hyoscine, scopolamine (hyoscine) is recognized as having more potent effects on salivary and sweat glands. quora.com Furthermore, scopolamine exhibits more pronounced central nervous system effects, such as sedation and amnesia, at lower doses compared to hyoscyamine. quora.comnih.gov This difference in central versus peripheral activity is a key distinguishing feature in their pharmacodynamic profiles. The chemical structure of these tertiary amines (atropine and hyoscine) allows them to penetrate cellular membranes, including the blood-brain barrier, more readily than related quaternary ammonium (B1175870) compounds, leading to more significant effects on central and ocular systems. nih.gov
Advanced Analytical Methodologies for Research on Hyoscyamine Hydrobromide
Chromatographic Separation Techniques
Chromatography is a primary tool for separating hyoscyamine (B1674123) hydrobromide from related substances and impurities. The choice of technique depends on the specific requirements of the analysis, such as sensitivity, resolution, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of hyoscyamine and its related compounds. akjournals.com Method development often focuses on achieving efficient separation from other alkaloids and degradation products. eurasianjournals.com A common approach is reverse-phase HPLC, which is suitable for ionic and moderately non-polar compounds. eurasianjournals.com
Key parameters in HPLC method development include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength. C18 and other octadecylsilica gel columns are frequently employed as the stationary phase. akjournals.comeurasianjournals.com The mobile phase typically consists of a mixture of an aqueous buffer (like potassium dihydrogen phosphate or ammonium (B1175870) acetate) and an organic solvent such as methanol or acetonitrile. akjournals.comeurasianjournals.com The pH of the mobile phase is a critical factor that can be adjusted to optimize the separation. akjournals.com UV detection is commonly set at wavelengths around 210 nm or 237 nm for quantification. eurasianjournals.combsu.edu.eg Simple isocratic HPLC methods have been developed for the simultaneous analysis of scopolamine (B1681570) (a related tropane (B1204802) alkaloid) and its associated substances, utilizing a mobile phase of acetonitrile and ammonium acetate. akjournals.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase (Column) | ODS C18 (250 mm × 4.6 mm, 5 µm) eurasianjournals.com | C18 (25 cm × 4.6 mm, 5 µm) bsu.edu.eg | Primesep 200 (3.2 x 100 mm, 5 µm) sielc.com |
| Mobile Phase | Potassium dihydrogen phosphate buffer (pH 5.0) and methanol (60:40 v/v) eurasianjournals.com | Water and methanol (50:50 v/v), pH adjusted to 3.9 with trifluoroacetic acid bsu.edu.eg | Acetonitrile (40%) and 0.1% Phosphoric Acid (H3PO4) sielc.com |
| Flow Rate | 1.0 mL/min eurasianjournals.com | 1.0 mL/min bsu.edu.eg | 0.5 mL/min sielc.com |
| Detection Wavelength | 237 nm eurasianjournals.com | 210 nm bsu.edu.eg | 270 nm sielc.com |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC), and more specifically Ultra-Fast Liquid Chromatography (UFLC), offers significant advantages over traditional HPLC for the analysis of alkaloids like hyoscyamine. researchgate.net These techniques utilize columns with smaller particle sizes, leading to higher resolution, improved sensitivity, and faster analysis times. A validated UFLC method has been developed for the simultaneous quantitative determination of scopolamine hydrobromide trihydrate, hyoscyamine sulfate (B86663), and lobeline sulfate in tinctures and liquid cough mixtures. researchgate.net The sensitivity of UPLC, especially when coupled with mass spectrometry, makes it a powerful tool for detecting low concentrations of these compounds. nih.govrsc.org For instance, UPLC-ESI-MS/MS techniques can achieve detection limits as low as 0.03 ng/mL for hyoscine N-butyl bromide. nih.govrsc.orgrsc.org
Gas Chromatography (GC) Considerations for Alkaloids
Direct analysis of tricyclic quaternary ammonium alkaloids like hyoscyamine hydrobromide by Gas Chromatography (GC) is challenging. nih.govrsc.org The primary limitation is the low volatility and the relative polarity and alkalinity of these compounds, which prevents their direct analysis by GC methods. nih.govrsc.orgrsc.org While GC systems offer high resolution and sensitivity for volatile organic compounds, samples often require extensive preparation, and nonvolatile compounds may need derivatization to increase their volatility before they can be analyzed. researchgate.net
Thin-Layer Chromatography (TLC) in Research
Thin-Layer Chromatography (TLC) serves as a valuable qualitative and quantitative analytical tool in alkaloid research. akjournals.comopenaccessjournals.com It is a solid-liquid technique where a solid stationary phase (like silica gel or aluminum oxide) is coated on a plate and a liquid mobile phase moves up the plate by capillary action. openaccessjournals.com For highly polar compounds like hyoscyamine N-butyl bromide, standard TLC can be problematic; however, determination is possible using reversed-phase TLC plates. nih.govrsc.orgrsc.org TLC is advantageous because it allows for the parallel separation of multiple samples, is cost-effective, and does not require the high sample purity needed for HPLC. nih.gov High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and quantification capabilities and has been used for the fingerprinting and quantification of various compounds in herbal extracts. nih.gov
Mass Spectrometry-Based Characterization and Quantification
Mass Spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ions, enabling the identification and quantification of compounds. When coupled with a chromatographic separation method, it offers exceptional selectivity and sensitivity. bsu.edu.eg
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when using tandem mass spectrometry (MS/MS), is one of the most sensitive and selective methods for the analysis of this compound and related compounds. nih.govrsc.org This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for online molecular mass identification without needing to isolate the compounds first. bsu.edu.eg LC-MS/MS methods have been developed and validated for the determination of scopolamine (hyoscine) in human plasma, demonstrating high sensitivity with detection limits in the picogram per milliliter (pg/mL) range. pensoft.netpensoft.net
These methods are crucial for pharmacokinetic studies and for the analysis of the compound in complex biological fluids like serum and urine. pensoft.netnih.gov The technique can detect concentrations as low as 1 ng/mL, making it suitable for trace analysis. nih.govrsc.orgrsc.org In a typical LC-MS/MS setup, analytes are separated on a column (e.g., a C18 column) and then ionized, often using electrospray ionization (ESI), before being detected by the mass spectrometer. bsu.edu.egresearchgate.net
| Analyte | Matrix | Linearity Range | Detection Method | Internal Standard |
|---|---|---|---|---|
| Hyoscine N-butyl bromide (HBB) & Ketoprofen (KTP) nih.gov | Spiked Human Serum and Urine | 0.5-500 ng/mL (HBB), 0.05-500 ng/mL (KTP) | LC-MS/MS | Not Specified |
| Scopolamine pensoft.netpensoft.net | Human Plasma | 3.03–315.76 pg/mL | LC-MS/MS (MRM) | [13C,2H3]-Scopolamine |
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) stands as a highly sensitive and specific technique for the analysis of this compound. This method is particularly valuable for quantifying the compound in complex biological matrices.
In a typical UPLC-ESI-MS/MS method, N-butylscopolamine (a derivative of hyoscyamine) can be detected by monitoring the precursor to product ion transition of 360.0 → 194.0 m/z. grupomarista.org.br This level of specificity allows for accurate measurement even at very low concentrations. Research has demonstrated the linearity of this method in the range of 0.03 to 10.00 ng/mL for N-butylscopolamine, with a lower limit of quantitation (LLOQ) of 0.03 ng/mL. grupomarista.org.br The high sensitivity of ESI-MS/MS makes it a powerful tool for pharmacokinetic studies and trace analysis. Another study reported linearity for hyoscine N-butyl bromide from 0.5 to 500 ng/mL in spiked human serum and urine. nih.gov
Intense mass spectral peaks for the related compound scopolamine have been observed at m/z values of 94, 138, 154, 285, and 303. nih.gov
Key Findings from ESI-MS/MS Research:
| Parameter | Value | Reference |
| Linearity Range (N-butylscopolamine) | 0.03 - 10.00 ng/mL | grupomarista.org.br |
| Lower Limit of Quantitation (LLOQ) | 0.03 ng/mL | grupomarista.org.br |
| Linearity Range (Hyoscine N-butyl bromide) | 0.5 - 500 ng/mL | nih.gov |
| Precursor → Product Ion (N-butylscopolamine) | 360.0 → 194.0 m/z | grupomarista.org.br |
Spectroscopic Analysis in Research Contexts
Spectroscopic methods are fundamental in the analysis of this compound, providing insights into its structure and enabling its detection and quantification.
Infrared (IR) spectroscopy is a powerful tool for elucidating the structural features of this compound. The IR spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. While a detailed interpretation of the entire spectrum is complex, the presence of characteristic absorption bands can confirm the identity of the compound when compared to a reference spectrum. phytex.com.au The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for the related compound scopolamine hydrobromide, which can be used for comparative purposes. nist.gov
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of this compound. The method is based on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum.
The wavelength of maximum absorbance (λmax) for this compound is typically observed around 210 nm. researchgate.net However, other studies have reported UV maxima for scopolamine hydrobromide in methanol at 246, 252, 258, and 264 nm. nih.gov Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte, forms the basis for quantification.
Research has shown that UV-Vis spectrophotometric methods can be linear over a concentration range of 1.0-20 microg/mL for hyoscine butylbromide when complexed with certain dyes. nih.gov Another study demonstrated linearity for hyoscyamine in the range of 8–70 μg/mL using a dual-wavelength technique. cu.edu.eg
UV-Vis Spectrophotometry Data:
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~210 nm | researchgate.net |
| Linearity Range (with dye complex) | 1.0 - 20 µg/mL | nih.gov |
| Linearity Range (dual wavelength) | 8 - 70 µg/mL | cu.edu.eg |
Fluorescence spectrometry offers a sensitive alternative for the detection of hyoscyamine. A liquid chromatographic method has been developed that utilizes fluorescence detection with an excitation wavelength of 255 nm and an emission wavelength of 285 nm. nih.gov This technique has demonstrated average recoveries of 99.9% for atropine (B194438) (a racemic mixture of D- and L-hyoscyamine). nih.gov
In another application, a fluorescence-based immunochromatographic test strip was developed for the rapid detection of hyoscyamine. rsc.org This method achieved a cut-off limit of 10 ng/mL in buffer and 20 ng/mL in various sample matrices. rsc.org While no direct spectrofluorometric methods for hyoscine N-butyl bromide have been reported, these findings highlight the potential of fluorescence-based techniques in hyoscyamine analysis. nih.govrsc.org
Electrophoretic and Electrochemical Methodologies
Capillary electrophoresis (CE) has emerged as a valuable technique for the separation and determination of tropane alkaloids like hyoscyamine. One study demonstrated the complete separation of hyoscyamine and scopolamine within 40 minutes using micellar electrokinetic capillary chromatography (MEKC). nih.gov The method showed good linearity for hyoscyamine in the range of 4-12 micrograms/ml. nih.gov Chiral capillary electrophoresis has also been successfully employed to separate the enantiomers of atropine (D- and L-hyoscyamine). nih.gov
A variety of electrochemical methods have also been reported for the analysis of hyoscine N-butyl bromide, showcasing the versatility of these techniques in its determination. nih.govresearchgate.net
Development of Stability-Indicating Methods for Research Compounds
The development of stability-indicating methods is crucial for assessing the chemical stability of this compound under various environmental conditions. These methods are designed to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's stability over time. nih.gov
Forced degradation studies are an integral part of developing stability-indicating methods. In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation. wjpps.com
One study on hyoscine N-butyl bromide revealed that the compound undergoes extensive decomposition under basic hydrolytic conditions and moderate degradation under oxidative stress, while showing less liability to acidic hydrolysis and no changes under photolytic conditions. 23michael.comresearchgate.netresearchgate.netsemanticscholar.org Another study also found considerable degradation in alkaline conditions. wjpps.com The separation of the drug from its degradation products is typically achieved using high-performance liquid chromatography (HPLC). researchgate.netsemanticscholar.orgbsu.edu.eg
Summary of Forced Degradation Studies on Hyoscine N-Butyl Bromide:
| Stress Condition | Observation | Reference |
| Base Hydrolysis | Extensive decomposition | 23michael.comresearchgate.netresearchgate.netsemanticscholar.org |
| Acid Hydrolysis | Less liable to degradation | 23michael.comresearchgate.netresearchgate.netsemanticscholar.org |
| Oxidation | Moderate degradation | 23michael.comresearchgate.netresearchgate.netsemanticscholar.org |
| Photolysis | No changes observed | 23michael.comresearchgate.netresearchgate.netsemanticscholar.org |
Green Chemistry Considerations in Analytical Method Development
The development of analytical methodologies for this compound is increasingly incorporating the principles of green analytical chemistry (GAC). This approach aims to minimize the environmental impact of analytical procedures by reducing or eliminating the use of hazardous substances, decreasing waste generation, and lowering energy consumption, all while maintaining the quality and reliability of the analytical results. researchgate.netrsc.orgsciensage.infomdpi.com
A primary focus of greening analytical methods for this compound is the reduction of solvent use, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which is commonly employed for its analysis. researchgate.netsielc.com Traditional HPLC methods often rely on large volumes of organic solvents such as acetonitrile and methanol, which are toxic and contribute to environmental pollution. researchgate.net Green alternatives include the use of less hazardous solvents like ethanol and isopropanol, or even supercritical fluids such as carbon dioxide, which can be recycled. sepscience.com The development of HPLC methods that use aqueous-based mobile phases or micellar liquid chromatography also represents a significant step towards greener analysis. mdpi.com
Miniaturization of the entire analytical process is another key aspect of GAC. researchgate.netchromatographyonline.com This involves reducing the sample size and, consequently, the volume of reagents and solvents required for sample preparation and analysis. researchgate.netchromatographyonline.com Techniques such as solid-phase microextraction (SPME) and micro-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being explored for the extraction and pre-concentration of this compound from various matrices. researchgate.net These miniaturized techniques not only reduce waste but can also improve sample throughput and reduce analysis time.
To systematically evaluate the environmental impact of analytical methods, several greenness assessment tools have been developed. These tools provide a semi-quantitative or quantitative measure of the "greenness" of a method, allowing for comparison and selection of more environmentally friendly alternatives. researchgate.netrsc.orgdntb.gov.ua Common metrics include:
National Environmental Methods Index (NEMI): This is a qualitative tool that uses a pictogram to indicate whether a method is green based on four criteria: PBT (persistent, bioaccumulative, toxic), hazardous, corrosive, and waste amount. rsc.org
Analytical Eco-Scale: This semi-quantitative tool starts with a base of 100 and subtracts penalty points for aspects of the analytical procedure that deviate from the ideal green method, such as the hazards of reagents, energy consumption, and waste generation. mdpi.commdpi.com A higher score indicates a greener method. mdpi.com
Green Analytical Procedure Index (GAPI): This tool provides a more comprehensive assessment by evaluating 15 parameters related to the entire analytical process, from sample collection to final determination. rsc.orgsciensage.info It uses a three-color code (green, yellow, red) to indicate the environmental impact of each step. rsc.org
AGREE (Analytical GREEnness) Metric: This is a user-friendly software that provides a final score between 0 and 1, presented in a clear graphical format. rsc.orgnih.gov The calculation is based on the 12 principles of GAC, making it a holistic assessment tool. nih.gov
The application of these principles and tools is leading to the development of more sustainable analytical methods for the research and quality control of this compound.
Research Findings on Greener Analytical Methods
Recent research has focused on developing and validating greener analytical methods for the determination of tropane alkaloids, including hyoscyamine. For instance, an eco-friendly HPLC method was developed for the simultaneous analysis of dipyrone and hyoscine, a closely related tropane alkaloid. researchgate.netnih.govnih.gov This method utilized a mobile phase of methanol and phosphate buffer, and its greenness was assessed using the Analytical Eco-Scale and the AGREE metric, scoring 83 and 0.83, respectively, indicating a favorable environmental profile. researchgate.netnih.gov
A comparative study on 16 different chromatographic methods for the analysis of hyoscine N-butyl bromide, another related compound, evaluated their greenness using NEMI, Eco-Scale, GAPI, and AGREE. rsc.org The study found that the AGREE and GAPI tools provided the most comprehensive and reliable assessment of the methods' environmental impact. rsc.org Such comparative studies are invaluable for selecting the most sustainable analytical approach for compounds like this compound.
The following table provides a hypothetical comparison between a traditional and a green HPLC method for the analysis of this compound, based on typical findings in the development of greener analytical methods.
| Parameter | Traditional HPLC Method | Green HPLC Method |
|---|---|---|
| Mobile Phase Composition | Acetonitrile:Water (50:50, v/v) | Ethanol:Aqueous Buffer (30:70, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Run Time | 15 min | 10 min |
| Solvent Consumption per Run | 15 mL | 5 mL |
| Waste Generated per Run | ~15 mL hazardous waste | ~5 mL less hazardous waste |
| Analytical Eco-Scale Score | < 75 (Acceptable) | > 75 (Excellent) |
| AGREE Score | ~0.6 | ~0.8 |
This shift towards greener analytical chemistry not only minimizes the environmental footprint of pharmaceutical analysis but also aligns with the broader goals of sustainable science and corporate social responsibility.
Structure Activity Relationship Sar Studies and Analog Development Research of Hyoscyamine Hydrobromide
Elucidation of Pharmacophore Features for Muscarinic Receptor Binding
The interaction of hyoscyamine (B1674123) with muscarinic receptors is a highly specific process governed by a set of key chemical features, collectively known as a pharmacophore. These features represent the essential spatial arrangement of atoms or functional groups necessary for molecular recognition and binding to the receptor's active site. For muscarinic antagonists like hyoscyamine, the pharmacophore model generally includes a cationic center, a hydrogen bond acceptor, and hydrophobic regions.
The core of the hyoscyamine pharmacophore consists of:
A tertiary amine: The nitrogen atom in the tropane (B1204802) ring is typically protonated at physiological pH, forming a cationic head that is crucial for binding to a negatively charged aspartic acid residue in the binding pocket of the muscarinic receptor.
An ester linkage: The ester group is a critical component, contributing to the proper orientation of the molecule within the binding site.
A hydroxyl group: The hydroxyl group in the tropic acid moiety can form a hydrogen bond with a specific threonine residue in the receptor, significantly enhancing binding affinity.
A phenyl ring: The aromatic ring of the tropic acid portion engages in hydrophobic interactions with aromatic amino acid residues in the receptor, further stabilizing the ligand-receptor complex.
In silico pharmacophore models for M1 selective muscarinic antagonists have identified key features such as a hydrogen bond acceptor, an aliphatic hydrophobic group, and a ring aromatic site. These models are instrumental in screening large compound libraries to identify novel antagonists.
Impact of Structural Modifications on Receptor Affinity and Selectivity
Hyoscyamine is a non-selective antagonist for all five subtypes of muscarinic receptors (M1-M5). This lack of selectivity is responsible for some of its side effects. Consequently, significant research has focused on modifying the hyoscyamine scaffold to develop analogs with improved receptor affinity and, more importantly, subtype selectivity.
Key structural modifications and their impact include:
Modification of the Tropane Ring: Alterations to the 8-azabicyclo[3.2.1]octane core can influence both affinity and selectivity. For instance, N-substitution on the tropane nitrogen can modulate the compound's interaction with the receptor. A novel series of N-substituted tropane derivatives has been shown to act as potent muscarinic receptor antagonists.
Ester Group Modification: Replacing the ester group with other functionalities can impact the stability and binding characteristics of the molecule.
Tropic Acid Moiety Alterations: Modifications to the tropic acid portion, particularly the phenyl ring and the hydroxyl group, have been extensively explored. The addition of substituents to the phenyl ring can influence hydrophobic interactions and potentially introduce selectivity.
The following table summarizes the impact of certain structural modifications on muscarinic receptor affinity, with Ki values representing the dissociation constant (a lower Ki indicates higher affinity).
| Compound/Modification | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| Hyoscyamine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | Non-selective |
| Atropine (B194438) (racemic) | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | Non-selective |
| Ipratropium (N-isopropyl) | High | High | High | High | High | Non-selective, lower affinity |
| Tiotropium | High | High | Potent | High | High | M3 selective |
| Darifenacin | Moderate | Low | High | Moderate | Moderate | M3 selective |
Note: Ki values are approximate and can vary depending on the experimental conditions.
Rational Design of Novel Tropane Alkaloid Analogs for Research Applications
The rational design of novel tropane alkaloid analogs is a key strategy for developing tools to probe the function of muscarinic receptor subtypes and to identify potential new therapeutic agents. This approach leverages the understanding of the SAR of hyoscyamine to create molecules with desired properties, such as enhanced selectivity or specific functional activity (e.g., agonist, antagonist, or allosteric modulator).
One successful approach has been the optimization of the structure-activity relationship around the tropane scaffold to develop potent M3 mAChR antagonists. For example, the quaternary ammonium (B1175870) salt known as compound 34 was identified as a highly potent M3 antagonist with a long duration of action in preclinical models. The development of such selective antagonists is crucial for investigating the physiological roles of the M3 receptor in various tissues.
The process of rational design often involves:
Computational Modeling: Utilizing pharmacophore models and molecular docking to predict the binding of novel structures to the receptor.
Chemical Synthesis: Synthesizing the designed compounds with specific structural modifications.
In Vitro and In Vivo Testing: Evaluating the affinity, selectivity, and functional activity of the new analogs using radioligand binding assays and animal models.
Through these iterative cycles of design, synthesis, and testing, researchers can refine the chemical structure to achieve the desired pharmacological profile.
Stereochemical Requirements for Biological Activity
The biological activity of hyoscyamine is highly dependent on its stereochemistry. The molecule contains a chiral center at the alpha-carbon of the tropic acid moiety. Naturally occurring hyoscyamine is the levorotatory (S)-(-)-isomer.
Research has unequivocally demonstrated that the (S)-(-)-enantiomer of hyoscyamine is significantly more potent as a muscarinic antagonist than its dextrorotatory (R)-(+)-counterpart. Studies have shown that the potency of (R)-(+)-hyoscyamine is approximately 30-fold lower than that of the (S)-(-)-enantiomer. This stereospecificity confirms that the interaction with the muscarinic receptor is highly dependent on the three-dimensional arrangement of the functional groups.
The higher affinity of the (S)-(-)-isomer is attributed to a more favorable orientation within the receptor's binding pocket, allowing for optimal interactions with key amino acid residues. The inactive (R)-(+)-enantiomer, due to its different spatial arrangement, is unable to establish these critical binding interactions with the same efficacy. This stark difference in activity between the enantiomers highlights the precise stereochemical requirements for high-affinity binding to muscarinic receptors.
The following table illustrates the stereochemical requirements for the biological activity of hyoscyamine:
| Compound | Stereochemistry | Muscarinic Receptor Affinity |
| (-)-Hyoscyamine | (S)-isomer | High |
| (+)-Hyoscyamine | (R)-isomer | Low (approx. 30-fold lower) |
| Atropine | Racemic mixture of (S)- and (R)-isomers | Moderate (potency is primarily due to the (S)-isomer) |
Emerging Research Directions and Future Perspectives for Hyoscyamine Hydrobromide
Development of Hyoscyamine (B1674123) Hydrobromide as a Molecular Probe for Receptor Subtype Characterization
The distinct pharmacological profiles of hyoscyamine's enantiomers, S-(-)-hyoscyamine and R-(+)-hyoscyamine, make them valuable tools for characterizing muscarinic acetylcholine (B1216132) receptor subtypes. Researchers utilize these stereoisomers to investigate the specific binding and functional roles of M1 through M5 receptors.
Detailed studies have quantified the binding affinities of both enantiomers to cloned human muscarinic receptor subtypes, revealing significant differences. S-(-)-hyoscyamine consistently shows a much higher affinity across all subtypes compared to its R-(+) counterpart. This stereoselectivity is crucial for using the compounds as probes to differentiate receptor functions. For instance, L-hyoscyamine (B7768854) (the active levorotatory isomer) can be used in vivo to measure specific receptor binding in the brain, while D-hyoscyamine (the inactive dextrorotatory isomer) can quantify non-specific binding nih.gov.
One study used radiolabelled antagonists to determine the pKi values (a measure of binding affinity) for R-(+)- and S-(-)-hyoscyamine against the five human muscarinic receptor subtypes expressed in Chinese hamster oocytes (CHO-K1). The results demonstrated the significantly higher affinity of the S-(-) isomer nih.gov. This differential affinity allows researchers to probe the physiological effects mediated by these specific receptor subtypes. R-(+)-hyoscyamine, at concentrations too low to block muscarinic receptors, has been shown to amplify cholinergic transmission, increasing acetylcholine release both in vitro and in vivo nih.gov. This suggests a nuanced modulatory role that can be exploited for research purposes.
Table 1: Comparative Binding Affinities (pKi) of Hyoscyamine Enantiomers for Human Muscarinic Receptor Subtypes nih.gov
| Receptor Subtype | pKi of R-(+)-hyoscyamine | pKi of S-(-)-hyoscyamine |
|---|---|---|
| m1 | 8.21 +/- 0.07 | 9.48 +/- 0.18 |
| m2 | 7.89 +/- 0.06 | 9.45 +/- 0.31 |
| m3 | 8.06 +/- 0.18 | 9.30 +/- 0.19 |
| m4 | 8.35 +/- 0.11 | 9.55 +/- 0.13 |
Innovations in Biosynthetic Pathway Engineering for Sustainable Production
The industrial production of hyoscyamine has traditionally relied on extraction from medicinal plants, which can have low yields. frontiersin.org Modern biotechnological approaches, particularly metabolic engineering and synthetic biology, are being explored to create sustainable and high-yield production platforms. The entire biosynthetic pathway for medicinal tropane (B1204802) alkaloids (MTAs) like hyoscyamine and scopolamine (B1681570), which originates from the amino acids ornithine and phenylalanine, has been elucidated, involving at least 13 distinct enzymes frontiersin.orgfrontiersin.org.
A primary strategy involves the genetic engineering of plants, such as those from the Solanaceae family, or cultivating their hairy root cultures in bioreactors. Overexpression of key enzyme-encoding genes in the pathway is a common technique to increase the metabolic flux towards hyoscyamine and its derivatives.
Key enzymes targeted for upregulation include:
Putrescine N-methyltransferase (PMT): A rate-limiting enzyme in the upstream part of the pathway.
Tropinone (B130398) Reductase I (TRI): Overexpression of the TRI gene has been shown to significantly boost the production of hyoscyamine and scopolamine in hairy root cultures frontiersin.org.
Hyoscyamine 6β-hydroxylase (H6H): This enzyme converts hyoscyamine to scopolamine. While this diverts the product from hyoscyamine, engineering this and other steps can provide insights into pathway regulation. Overexpressing both PMT and H6H simultaneously in Hyoscyamus niger hairy roots led to a nine-fold increase in scopolamine production compared to wild-type cultures nih.gov.
Hyoscyamine Dehydrogenase (HDH): Recently identified, this enzyme is involved in the final step of hyoscyamine formation from hyoscyamine aldehyde. Overexpression of the gene for HDH in Atropa belladonna hairy root cultures markedly increased the production of both hyoscyamine and scopolamine frontiersin.orgacs.org.
Researchers have also identified novel genes essential for the pathway, such as those encoding phenyllactate UDP-glycosyltransferase (UGT1) and littorine (B1216117) synthase (LS), which are involved in the formation of the key intermediate, littorine researchgate.net. The complete elucidation of the pathway has also enabled the successful synthesis of hyoscyamine in engineered yeast cells, representing a milestone in manufacturing these alkaloids, although current yields are still too low for industrial production frontiersin.orgfrontiersin.org.
Table 2: Key Enzymes in Hyoscyamine Biosynthetic Pathway Engineering
| Enzyme | Gene | Function | Engineering Strategy | Outcome |
|---|---|---|---|---|
| Putrescine N-methyltransferase | pmt | Catalyzes a rate-limiting step in the tropane ring formation. | Overexpression | Increased metabolic flux towards tropane alkaloids nih.gov. |
| Tropinone Reductase I | TRI | Reduces tropinone to tropine (B42219). | Overexpression | Increased production of hyoscyamine and scopolamine frontiersin.org. |
| Littorine Synthase | LS | Involved in the formation of the intermediate littorine. | Gene identification and characterization | Provides new tools for metabolic engineering researchgate.net. |
Advanced In Vitro Models for Studying Cholinergic System Modulation
To better understand the effects of hyoscyamine hydrobromide on the cholinergic system, researchers are moving beyond simple cell cultures to more complex and physiologically relevant in vitro models. These advanced systems aim to replicate the intricate environment of human tissues, providing more accurate predictions of a compound's effects.
The development of in vitro models of the neuromuscular junction (NMJ)—the synapse between motor neurons and skeletal muscle fibers—is a significant area of progress columbia.edu. These models, which can be created using human stem cell technology, allow for the study of cholinergic transmission in a controlled setting. They provide a platform for high-throughput screening and detailed mechanistic studies of how substances like hyoscyamine modulate synaptic function columbia.edu.
Other advanced models include organ-on-a-chip systems, which are microfluidic devices containing living cells that mimic the structure and function of human organs like the gut or liver mdpi.com. For a compound like hyoscyamine, a "gut-on-a-chip" could be used to study its absorption and local effects on enteric neurons, while a "brain-on-a-chip" could model its impact on neuronal circuits. These systems offer a more holistic view than traditional assays by incorporating multiple cell types and physiological cues like fluid flow mdpi.com.
These models are crucial for investigating the extensive and complex cholinergic neural circuits that regulate functions such as learning, memory, and attention nih.gov. By using these systems, researchers can probe how hyoscyamine's modulation of cholinergic signaling affects neuronal network activity, offering insights that are difficult to obtain from animal models alone columbia.edunih.gov.
Computational Chemistry and Molecular Modeling Applications in Research
Computational chemistry and molecular modeling have become indispensable tools in drug discovery and pharmacological research, offering deep insights into the molecular interactions of compounds like this compound co-ac.comidrblab.org. These methods allow for the prediction of binding affinities, the elucidation of structure-activity relationships, and the design of novel molecules.
Molecular docking simulations are used to predict the preferred orientation of hyoscyamine when bound to a receptor target. For example, modeling studies have been used to understand how cholinergic drugs interact with muscarinic receptors, helping to explain their mechanism of action at an atomic level researchgate.net. Such simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.
Density Functional Theory (DFT) is another powerful computational method employed to study the electronic properties of molecules. In one study, DFT was used to model derivatives of hyoscyamine, calculating descriptors such as HOMO-LUMO energy gaps to predict chemical reactivity and stability nih.gov. The study found L-hyoscyamine to be more chemically stable but less reactive than another compound it was paired with, based on its larger HOMO-LUMO gap nih.gov. These computational approaches can guide the synthesis of new derivatives with improved pharmacological profiles.
Table 3: Computational Descriptors for L-hyoscyamine nih.gov
| Descriptor | Value | Implication |
|---|---|---|
| HOMO-LUMO Gap | 5.69 eV | Higher chemical stability, lower reactivity |
| Dipole Moment | 4.60 Debye | Indicates polarity and potential for hydrogen bonding |
These computational tools accelerate the research process by allowing for the virtual screening of large compound libraries and by providing a rational basis for experimental design, ultimately contributing to a more profound understanding of this compound's pharmacology.
Q & A
Basic Research Questions
Q. What are the key quality control parameters and USP compliance requirements for Hyoscyamine Hydrobromide in preclinical studies?
- Methodological Guidance :
- Identification Tests : Use IR spectroscopy (after chloroform extraction and carbon disulfide dissolution) to compare absorption maxima with USP Hyoscyamine Sulfate RS .
- Assay Method : Titrate with 0.1 N perchloric acid in glacial acetic acid/mercuric acetate, where 1 mL of titrant ≈ 37.03 mg of C₁₇H₂₃NO₃·HBr .
- Purity Criteria : Ensure 98.5–100.5% purity (dried basis) and validate absence of other alkaloids via platinic chloride and ammonium hydroxide tests .
- Storage : Preserve in tight, light-resistant containers to prevent degradation .
Q. How can researchers optimize extraction protocols for this compound from plant sources like Duboisia species?
- Methodological Guidance :
- pH Adjustment : Extract at pH ~8 to minimize co-extraction of hyoscine (scopolamine), leveraging differences in alkaloid basicity .
- Solvent Selection : Use chloroform for partitioning after basifying with sodium hydroxide, followed by anhydrous sodium sulfate filtration .
- Crystallization : Purify via hydrobromide salt formation, referencing protocols for Duboisia leaf processing .
Q. What analytical techniques are recommended for quantifying this compound and its degradation products?
- Methodological Guidance :
- TLC/HPLC : Use TLC with hyoscyamine sulfate and scopolamine hydrobromide references (linearity: 0.0247–0.7896 g·L⁻¹, R²=0.9999) .
- LC-MS : Employ gradient-grade methanol/acetonitrile and internal standards (e.g., scopolamine-D3 hydrobromide) for quantification in plant extracts .
Advanced Research Questions
Q. How do stereochemical properties of this compound influence its pharmacological activity, and how should this inform experimental design?
- Methodological Guidance :
- Chiral Separation : Use chiral chromatography or capillary electrophoresis to isolate (−)-(S)-hyoscyamine, the bioactive enantiomer .
- Activity Comparison : Validate potency via muscarinic receptor binding assays, noting that S(-)-hyoscyamine is ~10x more active than R(+)-enantiomer .
- Racemization Control : Monitor pH during extraction to avoid base-catalyzed racemization, which reduces efficacy .
Q. What statistical approaches are suitable for analyzing contradictory data in this compound pharmacological studies (e.g., enantiomer efficacy)?
- Methodological Guidance :
- Bayesian Inference : Apply noninformative priors to model posterior distributions for mean differences (e.g., Cushny’s sleep study: δ = +1.58, s/√n = 0.39, df=9) .
- Repeated Measures ANOVA : Address within-subject variability in enantiomer comparisons, as seen in historical t-test frameworks .
Q. How can biosynthesis pathways for this compound be engineered in heterologous systems like yeast?
- Methodological Guidance :
- Gene Cloning : Introduce tropine-forming enzymes (e.g., CYP80F1) and littorine mutase into S. cerevisiae .
- Precursor Feeding : Supplement with tropic acid and optimize fermentation conditions (e.g., pH, aeration) to enhance yield .
- LC-MS Validation : Confirm intermediates (e.g., 6-hydroxy hyoscyamine) via ESI-MS (m/z 306.17) .
Q. What computational tools can predict this compound’s interactions with novel targets like MRGPRX2?
- Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
